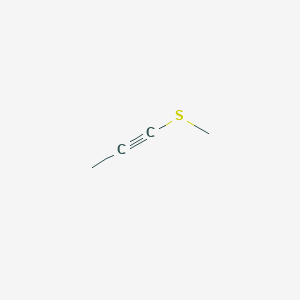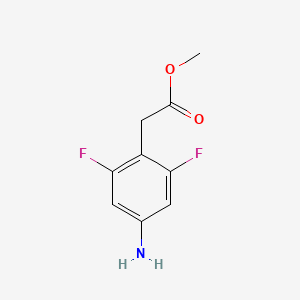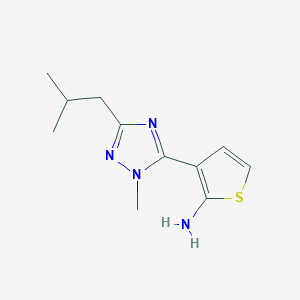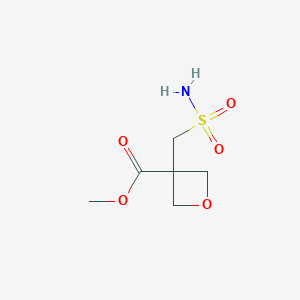
1-Propyne, 1-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfanyl)prop-1-yne, also known as 3-(methylsulfanyl)prop-1-yne, is an organic compound with the molecular formula C4H6S. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is notable for its sulfur-containing functional group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Methylsulfanyl)prop-1-yne can be synthesized through various methods. One common approach involves the reaction of propargyl bromide with methanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the methanethiol displaces the bromide ion from propargyl bromide, forming 1-(methylsulfanyl)prop-1-yne.
Industrial Production Methods: Industrial production of 1-(methylsulfanyl)prop-1-yne typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methylsulfanyl)prop-1-yne undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triple bond can be reduced to a double or single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, methanethiol.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted alkynes and alkenes.
Applications De Recherche Scientifique
1-(Methylsulfanyl)prop-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and proteins.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(methylsulfanyl)prop-1-yne involves its interaction with various molecular targets and pathways. The sulfur atom can form strong bonds with metals and other elements, making it a valuable ligand in coordination chemistry. The triple bond allows for versatile reactivity, enabling the compound to participate in a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
Propyne: A simple alkyne with a triple bond between two carbon atoms.
But-1-yne: Another alkyne with a longer carbon chain.
3-(Methylsulfanyl)but-1-yne: A similar compound with an additional carbon atom in the chain.
Uniqueness: 1-(Methylsulfanyl)prop-1-yne is unique due to its sulfur-containing functional group, which imparts distinct chemical properties and reactivity compared to other alkynes. This makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C4H6S |
|---|---|
Poids moléculaire |
86.16 g/mol |
Nom IUPAC |
1-methylsulfanylprop-1-yne |
InChI |
InChI=1S/C4H6S/c1-3-4-5-2/h1-2H3 |
Clé InChI |
FVFHHUSWPZZVQC-UHFFFAOYSA-N |
SMILES canonique |
CC#CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)

![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13526513.png)









![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B13526561.png)
